molecular formula C14H14N2O4S B5636221 N-[(2,5-dimethoxyphenyl)carbamothioyl]furan-2-carboxamide

N-[(2,5-dimethoxyphenyl)carbamothioyl]furan-2-carboxamide

Cat. No.: B5636221
M. Wt: 306.34 g/mol
InChI Key: SNOVPSVZNOLTNS-UHFFFAOYSA-N
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Description

N-[(2,5-dimethoxyphenyl)carbamothioyl]furan-2-carboxamide is a compound that belongs to the class of carbamothioyl derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties . The structure of this compound consists of a furan ring attached to a carboxamide group, which is further linked to a 2,5-dimethoxyphenyl group through a carbamothioyl linkage.

Preparation Methods

The synthesis of N-[(2,5-dimethoxyphenyl)carbamothioyl]furan-2-carboxamide typically involves a one-pot strategy. This method allows for the efficient production of the compound in moderate to excellent yields (56–85%) by reacting appropriate starting materials under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like triethylamine to facilitate the formation of the desired product.

Chemical Reactions Analysis

N-[(2,5-dimethoxyphenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified carbamothioyl derivatives with altered functional groups.

Scientific Research Applications

N-[(2,5-dimethoxyphenyl)carbamothioyl]furan-2-carboxamide has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antimicrobial and anticancer agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, as well as its ability to inhibit the growth of cancer cells

Mechanism of Action

The mechanism of action of N-[(2,5-dimethoxyphenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and proteins involved in critical biological processes, thereby inhibiting their activity. This can lead to the disruption of cellular functions and ultimately result in the death of microbial or cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-18-9-5-6-11(19-2)10(8-9)15-14(21)16-13(17)12-4-3-7-20-12/h3-8H,1-2H3,(H2,15,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOVPSVZNOLTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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